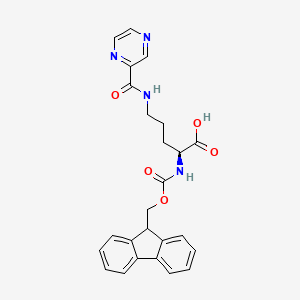

Fmoc-Orn(Pyrazic)-OH

Description

Contextualization of Ornithine Derivatives in Synthetic Chemistry

Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. However, it plays a crucial role in metabolic pathways in living organisms, most notably the urea (B33335) cycle. In synthetic chemistry, ornithine and its derivatives are valuable intermediates. buyersguidechem.com Their unique side chain, which contains a primary amine, provides a versatile handle for chemical modification. This allows for the introduction of various functional groups, the formation of cyclic peptides, and the synthesis of analogues of other amino acids, such as arginine. peptide.comchemicalbook.com The use of ornithine derivatives enables chemists to create peptides with altered conformations, enhanced stability, and novel biological activities.

Significance of Pyrazine (B50134) Functionality in Chemical Scaffolds

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a key component in many biologically active compounds and approved pharmaceutical drugs. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and metal coordinating sites, which allows molecules containing this scaffold to interact effectively with biological targets like enzymes and receptors. Incorporating a pyrazine moiety into a chemical structure can influence its pharmacokinetic properties and biological activity. Pyrazine derivatives have been shown to possess a wide range of pharmacological effects, including antimicrobial and anticancer activities. The pyrazinylcarbonyl group in Fmoc-Orn(Pyrazinylcarbonyl)-OH, therefore, introduces a functionality with significant potential for modulating the biological profile of any larger molecule it is incorporated into.

Overview of the Research Landscape for Fmoc-Orn(Pyrazinylcarbonyl)-OH

Fmoc-Orn(Pyrazinylcarbonyl)-OH is primarily positioned as a specialized building block for use in research and development, particularly within the pharmaceutical and biotechnology sectors. shigematsu-bio.com While extensive, peer-reviewed studies focusing specifically on the synthesis and applications of this individual compound are not widely available in public literature, its utility can be inferred from the nature of its constituent parts.

Compound Data

| Property | Value | Source(s) |

| Compound Name | Fmoc-Orn(Pyrazinylcarbonyl)-OH | shigematsu-bio.comcato-chem.comchemimpex.com |

| Full Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2-pyrazinylcarbonyl)-L-ornithine | wuxiapptec.com |

| CAS Number | 201046-61-9 | wuxiapptec.comshigematsu-bio.comcato-chem.com |

| Molecular Formula | C25H24N4O5 | cato-chem.com |

| Molecular Weight | 460.48 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGWLRHVNNSPOY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146320 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-61-9 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Orn Pyrazinylcarbonyl Oh

Strategies for Precursor Synthesis

The foundation of synthesizing the target compound lies in the efficient preparation of its key precursors. This involves independent synthetic pathways for the pyrazine-based acyl donor and the ornithine-based acyl acceptor.

Pyrazine-2-carboxylic acid is the heterocyclic component that forms the side-chain acyl group. Several methods exist for its synthesis and derivatization. One common industrial method involves the oxidation of 2-methylpyrazine, though this can sometimes lead to the formation of 2,5-pyrazinedicarboxylic acid as a byproduct. google.com

A more controlled, multi-step laboratory synthesis starts from acrylic acid. google.com This route involves sequential reactions with bromine, ammonia, and methylglyoxal (B44143) to construct the pyrazine (B50134) ring with the desired carboxylate substituent. google.com

Once pyrazine-2-carboxylic acid is obtained, it often needs to be "activated" to facilitate coupling. A straightforward method is its conversion to the corresponding acid chloride, 2-pyrazine carboxylic acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride in a solvent like methylene (B1212753) chloride, often with a catalytic amount of dimethylformamide (DMF). prepchem.com The resulting acid chloride is highly reactive and can be used directly in subsequent coupling steps. prepchem.com

Alternatively, modern coupling agents can be used to generate other activated forms. For instance, propyl phosphonic anhydride (B1165640) (T3P) has been effectively used to couple pyrazine-2-carboxylic acids with various amines, demonstrating its utility as a powerful activating agent in an inert atmosphere with a non-nucleophilic base like diisopropylethylamine (DIPEA). rjpbcs.comresearchgate.net

Table 1: Selected Synthetic Methods for Pyrazine-2-carboxylic Acid and its Derivatives

| Product | Starting Material(s) | Key Reagents | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid | Acrylic acid | Bromine, Ammonia, Methylglyoxal | google.com |

| 2-Pyrazine carboxylic acid chloride | Pyrazine-2-carboxylic acid | Thionyl chloride, Dimethylformamide | prepchem.com |

| N-substituted pyrazine-2-carboxamides | Pyrazine-2-carboxylic acid, Amine | Propyl phosphonic anhydride (T3P), Diisopropylethylamine | rjpbcs.comresearchgate.net |

| Pyrazine-2-carboxylic acid hydrazide | Pyrazinamide (B1679903) | Hydrazine dihydrochloride, Bacillus smithii (biotransformation) | tandfonline.com |

The ornithine component must be appropriately protected to ensure selective reaction at the delta-amino (Nδ) group while leaving the alpha-amino (Nα) and carboxyl groups masked. In the context of producing an Fmoc-protected building block, an orthogonal protection strategy is paramount. iris-biotech.de This means that the protecting groups for the Nα-amino group and the carboxyl group can be manipulated without affecting the Nδ-acyl group, and vice versa.

For the synthesis of Fmoc-Orn(Pyrazinylcarbonyl)-OH, a common starting material would be Nα-Fmoc-L-ornithine. In this precursor, the Nα position is already protected with the base-labile Fmoc group, and the carboxyl group can be temporarily protected as an ester or used as its free acid, leaving the Nδ-amino group available for acylation.

Alternatively, a synthesis could begin with an ornithine derivative where the Nδ-position is protected by a group that can be selectively removed later, such as a tert-butyloxycarbonyl (Boc) group (Fmoc-Orn(Boc)-OH). sigmaaldrich.comcaymanchem.com However, for the direct synthesis of the title compound, a free Nδ-amino group is required for the coupling step. The choice of protecting groups is critical and must be stable to the reaction conditions used in subsequent steps. ug.edu.pl

Table 2: Common Protecting Groups for L-Ornithine in Fmoc-based Synthesis

| Derivative Name | Nα Protection | Nδ Protection | Key Features | Reference |

|---|---|---|---|---|

| Fmoc-Orn(Boc)-OH | Fmoc | Boc | Nδ-Boc group is acid-labile (TFA); orthogonal to Fmoc. | peptide.com |

| Fmoc-Orn(Z)-OH | Fmoc | Z (Benzyloxycarbonyl) | Nδ-Z group is removed by hydrogenolysis. | |

| Fmoc-Orn(Mtt)-OH | Fmoc | Mtt (Methyltrityl) | Nδ-Mtt group is labile to very mild acid (e.g., 1% TFA), allowing selective deprotection on-resin. | |

| Fmoc-Orn(ivDde)-OH | Fmoc | ivDde | Nδ-ivDde group is removed by hydrazine, providing another layer of orthogonality. |

Synthesis of Pyrazine-2-carboxylic Acid Derivatives

Formation of the Nδ-(Pyrazinylcarbonyl) Moiety

The key step in the synthesis is the formation of the amide bond between the Nδ-amino group of the Nα-Fmoc-ornithine precursor and the carboxyl group of pyrazine-2-carboxylic acid. This reaction is a standard peptide-type coupling.

The pyrazine-2-carboxylic acid must first be activated. This can be done in situ using common peptide coupling reagents or by pre-forming a more reactive species like the acid chloride. prepchem.com The activated pyrazine species is then reacted with Nα-Fmoc-L-ornithine in a suitable aprotic solvent, such as DMF or dichloromethane (B109758) (DCM), in the presence of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) to neutralize the hydrohalic acid formed and to maintain a basic pH for the coupling.

The reaction mixture is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous workup and purification, often involving column chromatography, are performed to isolate the final product, Fmoc-Orn(Pyrazinylcarbonyl)-OH. iris-biotech.de

Coupling Methodologies for Fmoc-Orn(Pyrazinylcarbonyl)-OH Assembly

Once synthesized, Fmoc-Orn(Pyrazinylcarbonyl)-OH serves as a building block for incorporation into larger peptide chains using either solid-phase or solution-phase synthesis techniques. The pyrazinylcarbonyl side chain is designed to be stable throughout the standard cycles of Fmoc-based peptide synthesis. peptide.com

Fmoc-based solid-phase peptide synthesis (SPPS) is the most common application for this derivative. peptide.comuci.edu The general process involves the sequential addition of amino acids to a growing chain that is covalently attached to a solid polymer support (resin). peptide.com

The cycle for incorporating Fmoc-Orn(Pyrazinylcarbonyl)-OH is as follows:

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound terminal amino acid is removed using a solution of 20% piperidine (B6355638) in DMF. uci.edu

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc by-product. uci.edu

Coupling: A solution containing Fmoc-Orn(Pyrazinylcarbonyl)-OH, a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA) in DMF is added to the resin. The mixture is agitated to allow the activated carboxyl group of the building block to form a peptide bond with the newly freed N-terminal amine on the resin.

Washing: The resin is washed again to remove unreacted reagents and by-products, completing the cycle.

This process is repeated for each subsequent amino acid. The pyrazinylcarbonyl group on the ornithine side chain remains intact during these steps and during the final cleavage of the peptide from the resin, which is typically accomplished with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). iris-biotech.de

While less common for long peptides, solution-phase peptide synthesis (SolPPS) offers advantages for producing shorter peptides or for large-scale synthesis where purification challenges can be overcome. google.com In this approach, the peptide is synthesized in a homogenous solution.

The coupling of Fmoc-Orn(Pyrazinylcarbonyl)-OH in solution follows the same chemical principles as SPPS: activation of its carboxyl group followed by reaction with the N-terminal amine of a peptide ester. A significant challenge in SolPPS is the purification of the product after each coupling and deprotection step. google.com Traditional methods rely on extraction, precipitation, or crystallization.

Recent advancements have led to "greener" SolPPS methods. One such strategy employs a reaction solvent, like propylene (B89431) carbonate, which is immiscible with both aqueous solutions and alkane solvents. google.com This allows for simplified purification, where impurities and excess reagents are removed by sequential washing with aqueous and alkane phases, avoiding the need for chromatography at each step. google.com

Table 3: Comparison of Synthesis Protocols for Peptide Assembly

| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SolPPS) |

|---|---|---|

| Principle | Peptide chain is grown on an insoluble polymer resin. | All reactants are dissolved in a liquid solvent. |

| Purification | Simple filtration and washing of the resin after each step. | Requires extraction, precipitation, or chromatography after each step. |

| Reagent Use | Large excess of reagents is typically used to drive reactions to completion. | Stoichiometric amounts of reagents are preferred to simplify purification. |

| Scalability | Generally preferred for research-scale and library synthesis. | More amenable to large-scale industrial production. |

| Monitoring | Reaction progress is often difficult to monitor directly. | Reactions can be easily monitored by standard analytical techniques (TLC, HPLC). |

Examination of Coupling Reagents and Conditions

The formation of the amide bond between the side chain of ornithine and pyrazinoic acid is a critical step in the synthesis of Fmoc-Orn(Pyrazinylcarbonyl)-OH. Several coupling reagents and reaction conditions have been evaluated to achieve efficient and clean conversion.

The synthesis commences with Nα-Fmoc protected ornithine, where the δ-amino group is free to react. The direct coupling of pyrazinoic acid to the δ-amino group of Fmoc-Orn-OH requires the activation of the carboxylic acid group of pyrazinoic acid. A common strategy involves the use of carbodiimide-based coupling reagents. For instance, the coupling of pyrazinoic acid with amino acid esters has been successfully achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable organic solvent like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This method, however, can sometimes lead to side products and may require careful control of reaction conditions to minimize them. researchgate.net

Alternative coupling strategies often employ pre-activated forms of pyrazinoic acid, such as pyrazinoyl chloride. The reaction of pyrazinoyl chloride with the amino acid ester hydrochloride in the presence of a base like triethylamine (B128534) (TEA) can yield the desired N-pyrazinoyl amino acid derivative. researchgate.net However, the handling of acid chlorides requires anhydrous conditions to prevent hydrolysis back to the carboxylic acid. researchgate.net

A range of other standard peptide coupling reagents can also be considered for this transformation. Reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), often used in solid-phase peptide synthesis, could be employed in a solution-phase synthesis of Fmoc-Orn(Pyrazinylcarbonyl)-OH. These reagents are typically used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) in solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The choice of coupling reagent and base is crucial to avoid side reactions and ensure a high yield of the desired product.

A summary of potential coupling reagents and their typical reaction conditions is presented in the table below.

| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time |

| CDI | None/TEA | THF | Room Temp | 2-24 h |

| Pyrazinoyl Chloride | TEA | DCM/THF | 0°C to Room Temp | 1-4 h |

| HBTU/HOBt | DIPEA | DMF/DCM | 0°C to Room Temp | 2-12 h |

| PyBOP | DIPEA | DMF/DCM | 0°C to Room Temp | 2-12 h |

Optimization of Synthetic Pathways

The efficiency of the coupling reaction is highly dependent on several factors that can be tuned for optimal performance. These include the stoichiometry of the reactants, reaction temperature, and reaction time.

Stoichiometry: The molar ratio of the coupling reagents to the reactants (Fmoc-Orn-OH and pyrazinoic acid) is a critical parameter. An excess of the coupling reagent and activated pyrazinoic acid is often used to drive the reaction to completion. However, an excessive amount can lead to difficulties in purification. A systematic variation of the molar ratios is typically performed to find the optimal balance between reaction completion and ease of purification. For CDI-mediated couplings, a slight excess of CDI (e.g., 1.1-1.2 equivalents) is common. mdpi.comresearchgate.net

Temperature: The reaction temperature can influence both the rate of the reaction and the formation of byproducts. While many coupling reactions proceed efficiently at room temperature, cooling the reaction mixture to 0°C during the addition of reagents can help to control exothermic reactions and minimize side reactions. Subsequent warming to room temperature allows the reaction to proceed to completion.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used to track the progress of the reaction. Prolonged reaction times are not always beneficial and can sometimes lead to the degradation of the product or the formation of impurities.

Choice of Starting Material: The synthesis can be initiated from different ornithine derivatives. For instance, starting with Fmoc-Orn-OH and coupling it with activated pyrazinoic acid is a direct approach. Alternatively, one could start with a differently protected ornithine derivative, perform the pyrazinoylation, and then introduce the Fmoc group. However, the former is generally more convergent and efficient.

Work-up Procedure: A well-designed work-up procedure is crucial for isolating the crude product in high yield and purity. This typically involves quenching the reaction, followed by extraction to remove unreacted reagents and water-soluble byproducts. For example, after a coupling reaction, the mixture might be diluted with an organic solvent and washed successively with dilute acid (e.g., 1 M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove unreacted pyrazinoic acid, and brine to remove residual salts. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure.

Minimizing Side Reactions: The choice of coupling reagent and conditions plays a significant role in minimizing side reactions. For example, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings can suppress racemization and other side reactions. nih.gov

Reaction Condition Tuning

Purification Methodologies

The crude Fmoc-Orn(Pyrazinylcarbonyl)-OH obtained after the work-up procedure typically requires further purification to achieve the high purity required for peptide synthesis. Chromatographic separation and recrystallization are the most common techniques employed.

Flash column chromatography is a widely used method for the purification of Fmoc-amino acid derivatives.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like Fmoc-Orn(Pyrazinylcarbonyl)-OH.

Mobile Phase: A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is often effective. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. A typical gradient might start from 20% ethyl acetate in hexane and gradually increase to 100% ethyl acetate. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can be beneficial in improving the peak shape and preventing the streaking of acidic compounds on the silica gel.

The fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The pure fractions are then combined, and the solvent is evaporated to yield the purified Fmoc-Orn(Pyrazinylcarbonyl)-OH.

For analytical purposes and for monitoring the purity of the final product, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. usp.org A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). usp.org

| Chromatography Technique | Stationary Phase | Typical Mobile Phase |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (with optional acetic acid) |

| RP-HPLC (Analytical) | C18 | Water/Acetonitrile gradient with 0.1% TFA |

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

For Fmoc-amino acid derivatives, a common recrystallization solvent system is a mixture of an organic solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane, or a mixture thereof) and a non-polar solvent in which it is insoluble (e.g., hexane, heptane, or petroleum ether). The crude product is dissolved in a minimal amount of the hot solvent, and the non-polar solvent is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce the formation of crystals. The crystals are then collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum.

Precipitation can also be used as a purification method. This involves dissolving the crude product in a suitable solvent and then adding a large excess of a non-solvent to cause the product to precipitate out of the solution, leaving more soluble impurities behind. For instance, dissolving the crude product in a small amount of dichloromethane and then adding a large volume of cold hexane can induce precipitation.

The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Advanced Spectroscopic and Analytical Characterization Techniques for Fmoc Orn Pyrazinylcarbonyl Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of Fmoc-Orn(Pyrazinylcarbonyl)-OH, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

One-Dimensional NMR Applications

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental overview of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information on the number of different types of protons and their neighboring environments. Key expected chemical shift regions for Fmoc-Orn(Pyrazinylcarbonyl)-OH include the aromatic protons of the fluorenyl and pyrazinyl groups, the methine and methylene (B1212753) protons of the ornithine backbone and side chain, and the amide and carboxylic acid protons. libretexts.orgmsu.edu The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal proton-proton coupling, aiding in the assignment of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Due to the complexity of the molecule, with 25 carbon atoms in distinct chemical environments, this technique is essential for confirming the presence of all structural components. hmdb.calibretexts.orgoregonstate.edu Key signals are expected for the carbonyl carbons of the Fmoc group, the pyrazinylcarbonyl amide, and the carboxylic acid, as well as the aromatic carbons of the fluorenyl and pyrazinyl rings, and the aliphatic carbons of the ornithine side chain and the Fmoc group. libretexts.orgoregonstate.edu

A representative, though not specific, table of expected ¹³C NMR chemical shifts is provided below, based on typical values for similar functional groups. libretexts.orgoregonstate.edu

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl (Carboxylic Acid, Amide, Urethane) | 170 - 185 |

| Aromatic (Fluorenyl, Pyrazinyl) | 125 - 150 |

| Alkene (Fluorenyl) | 115 - 140 |

| C-O (Fmoc) | 50 - 65 |

| Aliphatic (Ornithine, Fmoc) | 10 - 50 |

Two-Dimensional NMR Applications

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C signals of Fmoc-Orn(Pyrazinylcarbonyl)-OH by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment maps the correlations between J-coupled protons, typically those separated by two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of the protons within the ornithine backbone and side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. sdsu.eduhmdb.ca This powerful technique allows for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu This is crucial for connecting the different structural fragments of the molecule, for example, linking the pyrazinyl protons to the carbonyl carbon of the side chain amide, and the Fmoc protons to the urethane (B1682113) carbonyl and the ornithine backbone.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of Fmoc-Orn(Pyrazinylcarbonyl)-OH and for providing structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org The molecular ion peak (M+) corresponding to the exact mass of the molecule (460.49 Da) would be a key identifier. iris-biotech.dechemicalbook.com

High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, further confirming the molecular formula C25H24N4O5.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can elucidate the structure. Common fragmentation pathways for Fmoc-protected amino acids include:

Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the fluorenylmethyl group, often observed as a neutral loss or as the fluorenylmethyl cation.

Decarboxylation: Loss of the carboxylic acid group as CO2 is a common fragmentation for amino acids.

Side-chain fragmentation: Cleavage within the ornithine side chain and the pyrazinylcarbonyl moiety provides further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Fmoc-Orn(Pyrazinylcarbonyl)-OH. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H stretch (Amide, Urethane) | 3400 - 3200 |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic Acid, Amide, Urethane) | 1760 - 1650 (multiple bands expected) |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-N stretch | 1350 - 1000 |

| C-O stretch | 1300 - 1000 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of Fmoc-Orn(Pyrazinylcarbonyl)-OH and for separating it from any starting materials, by-products, or diastereomers.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. researchgate.net A C18 column is typically used, with a mobile phase gradient consisting of an aqueous solvent (often containing a small amount of an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724). researchgate.netmedrxiv.org

The compound is detected by UV absorbance, typically at wavelengths where the fluorenyl group exhibits strong absorption (around 265 nm and 301 nm). caymanchem.com The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For use in peptide synthesis, purities of ≥98% are often required.

A typical HPLC analysis would report the following parameters:

| Parameter | Description |

| Column | e.g., C18, with specified dimensions and particle size |

| Mobile Phase A | e.g., 0.1% TFA in Water |

| Mobile Phase B | e.g., 0.1% TFA in Acetonitrile |

| Gradient | The program of change in the composition of the mobile phase over time |

| Flow Rate | e.g., 1.0 mL/min |

| Detection Wavelength | e.g., 265 nm |

| Retention Time (tR) | The characteristic time at which the compound elutes from the column |

The combination of these advanced analytical techniques provides a comprehensive and robust characterization of Fmoc-Orn(Pyrazinylcarbonyl)-OH, ensuring its identity, structure, and purity for its successful application in the synthesis of complex peptides.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently employed to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. For Fmoc-Orn(Pyrazinylcarbonyl)-OH, TLC serves as an indispensable tool during its synthesis and purification.

The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase and the mobile phase. For Fmoc-protected amino acids, a silica (B1680970) gel plate is the most common stationary phase. scispace.com Silica gel is a polar adsorbent, and the separation is based on the polarity of the compounds. imsa.edu Due to the presence of the large, nonpolar Fmoc group, Fmoc-amino acids are generally less polar than their unprotected counterparts. The polarity of Fmoc-Orn(Pyrazinylcarbonyl)-OH is further influenced by the pyrazinylcarbonyl moiety and the free carboxylic acid, making the selection of an appropriate mobile phase crucial for effective separation.

Visualization of the compound on the TLC plate is typically achieved under UV light (254 nm), where the fluorenyl group of the Fmoc-protecting group exhibits strong fluorescence, allowing for sensitive detection. scispace.com

Given the absence of specific literature data for Fmoc-Orn(Pyrazinylcarbonyl)-OH, suitable mobile phase systems can be extrapolated from those used for structurally related Fmoc-amino acids. These systems are typically mixtures of a moderately polar solvent and a nonpolar solvent, often with a small amount of acid to suppress the ionization of the carboxylic acid group, leading to sharper spots. For a compound with the polarity of Fmoc-Orn(Pyrazinylcarbonyl)-OH, a combination of solvents such as chloroform, methanol, and acetic acid, or ethyl acetate (B1210297) and hexane (B92381), would likely provide good resolution. scispace.com The exact ratios would be determined empirically to achieve an optimal retardation factor (Rƒ) value, ideally between 0.3 and 0.7 for the best separation.

Table 1: Exemplar TLC Systems for Analysis of Fmoc-Amino Acid Derivatives

| Stationary Phase | Mobile Phase Composition (v/v/v) | Visualization Method | Application Notes |

| Silica Gel 60 F₂₅₄ | Chloroform / Methanol / Acetic Acid (97.5:2:0.5) | UV Light (254 nm) | Suitable for monitoring the progress of reactions involving Fmoc-amino acids. scispace.com |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:3) | UV Light (254 nm) | Effective for separating less polar Fmoc-protected intermediates. scispace.com |

| Silica Gel RP-18W | Acetonitrile / Aqueous Buffer (pH 4.25) with SDS | UV Light | Used for separating Fmoc-amino acid derivatives in reversed-phase mode. nih.gov |

This table presents data for related Fmoc-amino acids to suggest suitable starting conditions for Fmoc-Orn(Pyrazinylcarbonyl)-OH, as direct data is not available.

Chiral Analysis Methods for Stereochemical Integrity

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the enantiomeric purity of Fmoc-L-Orn(Pyrazinylcarbonyl)-OH is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the stereochemical integrity of amino acid derivatives.

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. For the separation of N-Fmoc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high efficiency. sigmaaldrich.comphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. researchgate.net

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, covalently bonded to silica, form another powerful class of CSPs. sigmaaldrich.commst.edu These CSPs offer multimodal separation capabilities (reversed-phase, normal-phase, and polar organic modes) and exhibit excellent enantioselectivity for a wide range of chiral molecules, including N-protected amino acids. sigmaaldrich.com

The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., trifluoroacetic acid, formic acid), plays a crucial role in achieving baseline separation of the enantiomers. phenomenex.com For Fmoc-Orn(Pyrazinylcarbonyl)-OH, a reversed-phase HPLC method using a polysaccharide-based or macrocyclic glycopeptide-based CSP would be the most promising approach. Detection is typically performed using a UV detector, monitoring the strong absorbance of the Fmoc group around 266 nm.

Table 2: Representative Chiral HPLC Methods for Fmoc-Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Elution Order | Reference |

| Lux Cellulose-2 | Acetonitrile / Water / Trifluoroacetic Acid | 1.0 | UV (254 nm) | D-enantiomer typically elutes before L-enantiomer | phenomenex.com |

| CHIROBIOTIC T (Teicoplanin) | Methanol / Water | 1.0 | UV | Dependent on specific amino acid | sigmaaldrich.com |

| CHIROBIOTIC R (Ristocetin A) | Methanol / 20mM Ammonium Acetate | Not Specified | UV | Dependent on specific amino acid | sigmaaldrich.com |

This table provides examples of successful chiral separations of other Fmoc-amino acids, which can guide the development of a method for Fmoc-Orn(Pyrazinylcarbonyl)-OH.

Applications of Fmoc Orn Pyrazinylcarbonyl Oh in Chemical Synthesis and Chemical Biology

Utilization as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides. nih.govnih.gov The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key component of the most common SPPS strategies, favored for its base-lability which allows for mild deprotection conditions. nih.govrsc.org Chemical suppliers list Fmoc-Orn(Pyrazinylcarbonyl)-OH as a building block for just this purpose. iris-biotech.desemanticscholar.orgwuxiapptec.comiris-biotech.de The compound, formally named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(pyrazine-2-carboxamido)pentanoic acid, possesses the necessary functional groups for standard Fmoc-SPPS protocols. iris-biotech.dewuxiapptec.com

Table 1: Chemical Properties of Fmoc-L-Orn(pyrazinylcarbonyl)-OH

| Property | Value | Reference(s) |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(pyrazine-2-carboxamido)pentanoic acid | iris-biotech.dewuxiapptec.com |

| Synonyms | Fmoc-Orn(pyrazinylcarbonyl)-OH | iris-biotech.de |

| CAS Number | 201046-61-9 | iris-biotech.desemanticscholar.orgwuxiapptec.comiris-biotech.de |

| Molecular Formula | C₂₅H₂₄N₄O₅ | iris-biotech.deiris-biotech.de |

| Molecular Weight | 460.49 g/mol | iris-biotech.deiris-biotech.de |

Incorporation into Linear Peptide Sequences

Theoretically, Fmoc-Orn(Pyrazinylcarbonyl)-OH could be readily incorporated into linear peptide chains using standard automated or manual SPPS protocols. nih.govdntb.gov.ua The process would involve the deprotection of the N-terminal Fmoc group of a resin-bound amino acid or peptide, followed by the coupling of Fmoc-Orn(Pyrazinylcarbonyl)-OH using a suitable activating agent. However, no specific studies or research findings have been published that document the successful incorporation of this particular amino acid into a linear peptide sequence.

Applications in Cyclopeptide Synthesis

Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and conformational rigidity. researchgate.netmdpi.com Fmoc-protected amino acids are routinely used in the synthesis of cyclopeptides. mdpi.comsemanticscholar.org While other Fmoc-ornithine derivatives, such as Fmoc-Orn(Boc)-OH, are noted for their utility in preparing cyclic peptides Current time information in Bangalore, IN., there is no available research demonstrating the use of Fmoc-Orn(Pyrazinylcarbonyl)-OH for this purpose. The pyrazinylcarbonyl group could potentially influence cyclization efficiency or the final conformation of the cyclic peptide, but this remains speculative without experimental data.

Development of Functionalized Probes and Reporters

The unique spectroscopic properties of heterocyclic systems like pyrazine (B50134) make them attractive scaffolds for the development of fluorescent probes. frontiersin.orgnih.gov These probes are powerful tools for imaging and sensing in biological systems. researchgate.net

Design and Synthesis of Fluorescent Probes

The pyrazine ring system can participate in charge-transfer interactions and can be chemically modified to tune its photophysical properties, making it a candidate for a fluorophore. frontiersin.org A synthetic route could be envisioned where the pyrazinylcarbonyl moiety of Fmoc-Orn(Pyrazinylcarbonyl)-OH serves as a precursor or a core component of a fluorescent probe. After incorporation into a peptide, the pyrazine could be further functionalized to create a targeted probe. Despite this theoretical potential, no studies have been found that describe the design or synthesis of fluorescent probes derived from Fmoc-Orn(Pyrazinylcarbonyl)-OH. General strategies for labeling peptides with fluorescent dyes are well-established, but none currently utilize this specific building block. thermofisher.com

Integration into Affinity-Based Probes

While direct examples of Fmoc-Orn(Pyrazinylcarbonyl)-OH in affinity-based probes are not extensively documented in publicly available literature, the structural components of the molecule suggest its potential utility in this area. Affinity-based probes are essential tools in chemical biology for identifying and studying the interactions of proteins and other biomolecules. These probes typically consist of a reactive group, a reporter tag, and a ligand that directs the probe to a specific biological target.

The pyrazine ring within Fmoc-Orn(Pyrazinylcarbonyl)-OH can serve as a versatile scaffold for the attachment of reporter groups or reactive functionalities. Pyrazine derivatives are known to participate in various chemical reactions, which could be exploited for the conjugation of fluorophores, biotin (B1667282) tags, or cross-linking agents. For instance, the nitrogen atoms in the pyrazine ring can be functionalized, or the ring itself can be modified to introduce handles for bioorthogonal chemistry, such as "click" chemistry. tandfonline.comresearchgate.net The ornithine side chain provides a flexible linker, which can be crucial for positioning the pyrazine moiety for optimal interaction with a target protein.

Furthermore, pyrazine-containing molecules have been shown to exhibit a range of biological activities, suggesting they can act as ligands for specific biological targets. researchgate.net By incorporating Fmoc-Orn(Pyrazinylcarbonyl)-OH into a peptide sequence, it is possible to create peptide-based probes where the pyrazine group contributes to the binding affinity and selectivity for a particular protein. The Fmoc group facilitates the straightforward synthesis of such peptides using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov

Role as a Privileged Building Block in Combinatorial Chemistry

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazine nucleus is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Fmoc-Orn(Pyrazinylcarbonyl)-OH serves as a valuable building block for introducing this privileged scaffold into combinatorial libraries.

Library Generation for Chemical Biology Studies

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. qyaobio.com The use of Fmoc-Orn(Pyrazinylcarbonyl)-OH in solid-phase synthesis allows for the systematic and efficient generation of peptide libraries containing the pyrazinylcarbonyl-ornithine motif. americanpeptidesociety.org

The general workflow for generating such a library would involve standard Fmoc-based solid-phase peptide synthesis. nih.gov In this process, Fmoc-Orn(Pyrazinylcarbonyl)-OH can be incorporated at specific positions within a peptide sequence. By varying the amino acids at other positions, a diverse library of pyrazine-containing peptides can be created. This approach enables the exploration of the structure-activity relationship of the pyrazine moiety in a peptide context. For example, researchers have synthesized libraries of pyrazinamide (B1679903) derivatives to explore their therapeutic potential. researchgate.netresearchgate.netnih.gov

Table 1: Potential Diversification of a Peptide Library Using Fmoc-Orn(Pyrazinylcarbonyl)-OH

| Library Position | Diversity Element | Example |

| N-Terminus | Various Amino Acids | H-Ala-Orn(Pyrazic)-...-Resin |

| Position X | Fmoc-Orn(Pyrazic)-OH | H-Gly-Orn(Pyrazic) -Ala-...-Resin |

| C-Terminus | Various Amino Acids | H-Gly-Orn(Pyrazic)-...-Leu -Resin |

| Pyrazine Ring | Substitution (Post-synthetic) | Modification of the pyrazine ring after peptide synthesis |

This table is illustrative and represents a hypothetical library design.

Scaffold Diversity in Compound Collections

Scaffold diversity is a critical factor in the success of a compound library in biological screening campaigns. nih.govnih.gov The introduction of non-proteinogenic amino acids like Fmoc-Orn(Pyrazinylcarbonyl)-OH significantly enhances the structural diversity of peptide-based libraries. The pyrazine ring introduces a rigid, aromatic, and heteroatomic element that is distinct from the side chains of natural amino acids.

This increased scaffold diversity can lead to the discovery of novel ligands for challenging biological targets, such as protein-protein interactions. rsc.org The unique three-dimensional shape and electronic properties of the pyrazinylcarbonyl-ornithine residue can facilitate interactions that are not possible with standard amino acids, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. cnr.it

Contributions to the Synthesis of Complex Organic Molecules

Fmoc-Orn(Pyrazinylcarbonyl)-OH is a valuable tool for the synthesis of complex organic molecules, particularly bioactive peptides and natural product analogs. The pyrazine moiety is a key structural feature in a number of natural products and synthetic compounds with interesting biological activities. mdpi.com

The use of this building block in solid-phase peptide synthesis allows for the precise incorporation of the pyrazinylcarbonyl-ornithine unit into a larger molecular framework. This has been demonstrated in the synthesis of RGD (arginine-glycine-aspartate) peptide conjugates, where the pyrazine moiety was shown to play an essential role in the biological activity of the peptides. rsc.org In another example, pyrazine-based oligoamide α-helix mimetics were synthesized in a modular fashion, highlighting the utility of pyrazine building blocks in constructing complex, folded structures. rsc.org

The synthesis of such complex molecules often relies on the orthogonal protection strategy afforded by the Fmoc group, which can be selectively removed without affecting other protecting groups on the peptide or the solid support. This allows for further chemical modifications at the N-terminus of the peptide chain.

Potential in Materials Science Precursor Development

The pyrazine ring, with its aromatic and electron-deficient nature, is an attractive component for the development of functional materials. Pyrazine-containing polymers have been investigated for a variety of applications, including as conductive materials and for their optical properties. researchgate.net

While the direct use of Fmoc-Orn(Pyrazinylcarbonyl)-OH in materials science is not yet widely reported, its structure suggests potential as a precursor for the synthesis of novel pyrazine-based materials. For instance, peptides or polymers containing the pyrazinylcarbonyl-ornithine unit could be synthesized and their properties investigated. The incorporation of this building block could impart specific functionalities to the resulting material, such as metal-ion binding capabilities or specific electronic properties.

Recent research has focused on the development of bio-based polymers, and amino acids are attractive starting materials for this purpose. up.ac.zamdpi.com The BIOPYRANIA project, for example, aims to develop sustainable polyamide and polybenzimidazole polymers from bio-based pyrazine monomers for high-performance applications. europa.eu This highlights the growing interest in pyrazine-based materials and suggests a potential future role for amino acid derivatives like Fmoc-Orn(Pyrazinylcarbonyl)-OH in this field. For instance, pyrazine-based polymers have been synthesized for the selective removal of mercury(II) ions from wastewater. researchgate.net

Derivatization and Modification Strategies Involving Fmoc Orn Pyrazinylcarbonyl Oh

Chemical Modifications of the Pyrazine (B50134) Moiety

While the pyrazinylcarbonyl group is generally incorporated as a stable, non-reactive entity, the pyrazine ring itself possesses a chemical nature that allows for potential post-synthetic modifications. The electron-deficient character of the pyrazine ring makes it susceptible to certain chemical transformations, although such modifications require careful planning to ensure compatibility with the peptide structure.

Research into related pyrazine and pyrazinone scaffolds has demonstrated pathways for introducing functionalities that could be adapted for Fmoc-Orn(Pyrazinylcarbonyl)-OH-containing peptides. nih.gov For example, strategies exist for the introduction of halide atoms onto the pyrazine ring, which can then serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions could be used to attach a wide array of functional groups, including aryl, alkynyl, or amino moieties, thereby expanding the chemical diversity of the peptide side chain. However, the conditions required for these reactions must be carefully selected to avoid degradation of the peptide backbone.

Side-Chain Functionalization at the δ-Nitrogen of Ornithine

The linkage between the pyrazine-2-carboxylic acid and the δ-amino group of ornithine is a standard amide bond. In the context of peptide chemistry, this amide is exceptionally stable and not intended for cleavage or modification under typical synthesis or deprotection conditions. thermofisher.comwikipedia.org Unlike protecting groups designed for removal, the pyrazinylcarbonyl moiety is considered a permanent modification that imparts specific structural or binding properties to the final peptide.

Therefore, functionalization at the δ-nitrogen is achieved prior to the incorporation of the amino acid into the peptide chain. The synthesis of Fmoc-Orn(Pyrazinylcarbonyl)-OH itself represents the key functionalization step. This contrasts with strategies where a labile protecting group is placed on the ornithine side chain, removed orthogonally during the synthesis, and then reacted with another molecule while the peptide is still on the solid support. The pyrazinylcarbonyl group's stability is a defining feature, ensuring it remains intact throughout the entire synthesis process.

Bioorthogonal Ligation Applications

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.gov While Fmoc-Orn(Pyrazinylcarbonyl)-OH is not intrinsically bioorthogonal, its pyrazine moiety can be chemically modified to incorporate reactive handles suitable for such ligations.

Click chemistry, a class of bioorthogonal reactions, provides rapid, specific, and high-yield covalent bond formation. wikipedia.orgacs.orgnih.gov The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org The pyrazine ring of the ornithine side chain can be functionalized to participate in these reactions.

Research on pyrazinone scaffolds has demonstrated that it is possible to introduce both azide (B81097) and alkyne functionalities, which are the key reactive partners in click chemistry. nih.gov These strategies could be adapted to modify the pyrazinylcarbonyl group either before or after its coupling to ornithine.

Potential Click Chemistry Modifications:

Installation of an Alkyne Handle: An alkyne group can be attached to the pyrazine ring, often through a Sonogashira coupling to a halogenated pyrazine precursor. The resulting alkyne-functionalized ornithine derivative can then be incorporated into a peptide and subsequently reacted with an azide-containing molecule via CuAAC or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com

Installation of an Azide Handle: An azide group can be introduced onto the pyrazine ring, typically via nucleophilic aromatic substitution of a halide or other suitable leaving group. This azide-functionalized building block allows the resulting peptide to be conjugated with alkyne-modified probes, surfaces, or biomolecules. nih.govsoton.ac.uk

| Modification | Strategy | Potential Click Reaction | Reference(s) |

| Alkyne Installation | Sonogashira coupling on a halogenated pyrazine precursor. | CuAAC, SPAAC | nih.govmdpi.com |

| Azide Installation | Nucleophilic substitution of a halide on the pyrazine ring. | CuAAC, SPAAC | nih.govsoton.ac.uk |

Another relevant bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene. nih.govbio-connect.nl While pyrazines are less reactive dienes than tetrazines, chemical modification to increase the electron-deficient nature of the pyrazine ring could potentially enable its use in IEDDA-type ligations, representing an area for future research.

Integration with Click Chemistry Methodologies

N-Methylation and Other Alkylation Strategies of the Ornithine Residue

Alkylation of amino acid residues, particularly N-methylation, is a common strategy to enhance the pharmacological properties of peptides, such as metabolic stability and cell permeability. For the Fmoc-Orn(Pyrazinylcarbonyl)-OH building block, modification would target the ornithine residue.

Direct alkylation of the pyrazinylcarboxamide nitrogen on the side chain is challenging. Amide nitrogens are significantly less nucleophilic than amines, and conditions required for their alkylation are often harsh and lack selectivity, potentially leading to undesired side reactions elsewhere on the peptide. researchgate.netnih.gov Therefore, more feasible and widely practiced strategies involve the alkylation of a suitable ornithine precursor prior to the introduction of the pyrazinylcarbonyl group.

A common and versatile precursor for such modifications is Fmoc-Orn(Boc)-OH , where the δ-amino group of the ornithine side chain is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com This orthogonal protection scheme allows for the selective deprotection of the side chain while the N-α-Fmoc group and other acid-labile side-chain protecting groups (e.g., tBu, Trt) on the peptide remain intact.

Key alkylation strategies include:

Reductive Amination: This is a powerful method for introducing a wide variety of alkyl and substituted alkyl groups. The process begins with the selective removal of the Boc group from the ornithine side chain using trifluoroacetic acid (TFA). The resulting free δ-amine can then be reacted with an aldehyde or ketone. The intermediate imine (or enamine) is subsequently reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the N-alkylated ornithine residue. nih.gov For N-methylation, formaldehyde (B43269) would be the aldehyde of choice.

Use of Pre-alkylated Building Blocks: An efficient alternative is the direct incorporation of a pre-synthesized N-alkylated ornithine derivative during SPPS. For N-methylation, building blocks like N-α-Fmoc-N-δ-Boc-N-δ-methyl-L-ornithine (Fmoc-Orn(Boc,Me)-OH) can be synthesized and used. chemimpex.com This approach avoids on-resin reactions, potentially simplifying purification. Various synthetic methods exist for preparing N-methylamino acids that are compatible with Fmoc-SPPS, such as those utilizing an o-nitrobenzenesulfonyl (o-NBS) protecting group, which facilitates methylation under mild conditions. acs.org After incorporation of Fmoc-Orn(Boc,Me)-OH into the peptide, the Boc group can be removed and the side chain can be acylated with pyrazine-2-carboxylic acid as described previously.

The following table summarizes these alkylation strategies for ornithine precursors.

| Strategy | Ornithine Precursor | Key Reagents | Description | Outcome |

|---|---|---|---|---|

| Reductive Amination | Fmoc-Orn(Boc)-OH | 1. TFA (for Boc removal) 2. Aldehyde/Ketone (e.g., HCHO for methylation) 3. Reducing Agent (e.g., NaBH₃CN) | The side-chain Boc group is removed to expose the δ-amine, which is then alkylated via reaction with a carbonyl compound and subsequent reduction of the imine intermediate. nih.gov | N-δ-alkyl-Ornithine residue |

| Pre-alkylated Building Block | Fmoc-Orn(Boc,Me)-OH | Standard SPPS coupling reagents (e.g., HATU, DIC/HOBt) | A pre-synthesized N-δ-methylated ornithine derivative is directly incorporated into the peptide chain during synthesis. chemimpex.com | N-δ-methyl-Ornithine residue |

Theoretical and Computational Studies of Fmoc Orn Pyrazinylcarbonyl Oh

Conformational Analysis and Energy Landscapes

The biological function and reactivity of peptide building blocks are intrinsically linked to their three-dimensional structure and conformational flexibility. For Fmoc-Orn(Pyrazinylcarbonyl)-OH, the presence of multiple rotatable bonds—within the ornithine backbone (Φ, Ψ), the side chain (χ1, χ2, χ3, χ4), and the pyrazinylcarbonyl group—gives rise to a complex conformational energy landscape.

Conformational analysis aims to identify the stable, low-energy structures (conformers) of the molecule and the energy barriers that separate them. A primary tool for visualizing the conformational space of the peptide backbone is the Ramachandran plot, which maps the potential energy as a function of the dihedral angles Φ and Ψ. nih.gov For a modified amino acid like this, the side chain's orientation significantly influences the stability of backbone conformations.

Computational methods such as systematic grid searches, Monte Carlo simulations, or more advanced enhanced sampling techniques like metadynamics (metaD) and adaptive biasing force (ABF) are employed to explore this landscape thoroughly. acs.orgnih.gov These methods can construct free-energy landscapes that reveal the most probable conformations in various environments. acs.orgnih.gov For instance, studies on the alanine (B10760859) dipeptide, a model system for protein backbones, have identified several key stable conformations, such as C5, C7, α-helix, and β-sheet like structures, which are stabilized by intramolecular hydrogen bonds. researchgate.net Similar interactions are expected to define the conformational preferences of Fmoc-Orn(Pyrazinylcarbonyl)-OH. The pyrazine (B50134) nitrogen atoms and the carbonyl oxygens are potential sites for forming stabilizing intramolecular hydrogen bonds with the amide protons.

| Conformer | Backbone Dihedrals (Φ, Ψ) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| C7eq (γ-turn) | ~ (-80°, +80°) | N-H(i+1)···O=C(i) | 0.00 |

| C5 (β-turn) | ~ (-150°, +150°) | N-H(i)···O=C(i) | 0.95 |

| β2 | ~ (-140°, +85°) | Extended side chain | 1.50 |

| αL (Left-handed helix) | ~ (60°, 60°) | N-H(i+1)···O=C(i-1) (in a sequence) | 2.10 |

This table presents hypothetical data based on typical conformational analyses of dipeptides to illustrate the expected energy differences between stable conformers. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate descriptions of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. tamu.eduhpcwire.com Unlike force fields, QC methods solve approximations to the Schrödinger equation, offering a more fundamental understanding of chemical bonding and electron distribution. hpcwire.com

Furthermore, calculating the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pyrazine ring are expected to be nucleophilic sites (electron-rich), making them potent hydrogen bond acceptors. The carbonyl carbons and the acidic proton of the carboxylic acid are electrophilic sites (electron-poor). This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. scirp.org

| Property | Fmoc-Orn(Pyrazinylcarbonyl)-OH (Hypothetical) | Fmoc-Orn(Boc)-OH (Reference) | Implication |

|---|---|---|---|

| HOMO Energy | -6.5 eV | -6.8 eV | Region of highest electron density. |

| LUMO Energy | -1.5 eV | -0.8 eV | Region most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.0 eV | 6.0 eV | Pyrazinylcarbonyl group may increase reactivity. scirp.org |

| Dipole Moment | 4.5 D | 3.2 D | Higher polarity due to the pyrazine moiety. |

This table presents hypothetical data to illustrate the expected electronic differences imparted by the pyrazinylcarbonyl group.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. acs.org For Fmoc-Orn(Pyrazinylcarbonyl)-OH, a key reaction is the base-catalyzed removal of the Fmoc protecting group, which is a fundamental step in solid-phase peptide synthesis (SPPS).

The deprotection proceeds via a two-step E1cb (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.netmdpi.com First, a base (typically piperidine) abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. genscript.com This is followed by a β-elimination step that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene, which is then trapped by the base. researchgate.netnih.gov DFT calculations can model this entire process, locating the transition state structures for both the proton abstraction and elimination steps and determining their respective activation energies. acs.orgnih.gov Such studies can predict the reaction rate and explore how factors like solvent and the nature of the base influence the reaction's efficiency. acs.org

The reactivity of the pyrazine ring itself can also be studied. Pyrazine and its derivatives can participate in various chemical transformations, including cycloaddition reactions. nih.gov Computational modeling can predict the feasibility of such reactions by calculating the activation barriers and reaction energies, providing insight into how the pyrazinylcarbonyl moiety might behave under different chemical conditions. nih.gov

| Reaction Step | Description | Base | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| 1. Proton Abstraction | Removal of C9-H by the base. | Piperidine (B6355638) | ~5-7 |

| 2. β-Elimination | Cleavage of the C-O bond to release the amine. | Piperidine | ~12-15 |

| 1. Proton Abstraction | Removal of C9-H by the base. | DBU | ~3-5 |

| 2. β-Elimination | Cleavage of the C-O bond to release the amine. | DBU | ~10-13 |

This table provides illustrative activation energies based on computational studies of Fmoc deprotection to compare different bases. acs.org

Ligand-Target Interaction Modeling (Methodological Aspects)

Given its unique structural and electronic features, Fmoc-Orn(Pyrazinylcarbonyl)-OH could be designed as a ligand to interact with a specific biological target, such as an enzyme or receptor. Molecular docking is the primary computational method used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target. nih.govijpsonline.com

The docking process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a large number of possible binding poses of the ligand within the target's active site. The scoring function then estimates the binding affinity for each pose and ranks them to identify the most likely binding conformation. ijpsonline.com

Several docking methodologies exist, each with varying levels of complexity:

Rigid Docking: Treats both the ligand and the receptor as rigid bodies. This is the fastest method but ignores the conformational changes that often occur upon binding. jscimedcentral.com

Flexible Ligand Docking: Allows the ligand's rotatable bonds to be flexible while keeping the receptor rigid. This is the most common approach and provides a more realistic model of the ligand's behavior. cabidigitallibrary.org

Flexible Receptor/Induced-Fit Docking: Accounts for the flexibility of both the ligand and key amino acid side chains in the receptor's active site. jscimedcentral.comijsrtjournal.com This is computationally more expensive but is crucial for accurately modeling the "induced fit" phenomenon, where the receptor changes shape to accommodate the ligand. ijsrtjournal.com

For Fmoc-Orn(Pyrazinylcarbonyl)-OH, a docking study would focus on how the pyrazine ring and other functional groups interact with the active site residues. The pyrazine nitrogen atoms are strong hydrogen bond acceptors, the amide groups can act as both hydrogen bond donors and acceptors, and the fluorenyl group can form hydrophobic or π-stacking interactions. A successful docking simulation would predict a binding pose that maximizes these favorable interactions, providing a structural hypothesis for the ligand's biological activity.

| Methodology | Description | Advantages | Limitations | Common Software |

|---|---|---|---|---|

| Rigid Docking | Both ligand and receptor are treated as rigid. jscimedcentral.com | Very fast; suitable for initial screening. | Inaccurate if conformational changes occur. jscimedcentral.com | Early versions of DOCK. |

| Flexible Ligand Docking | Ligand is flexible, receptor is rigid. cabidigitallibrary.org | Good balance of speed and accuracy. | Does not model receptor flexibility. jscimedcentral.com | AutoDock, AutoDock Vina, GOLD, FlexX. ijpsonline.com |

| Induced-Fit Docking | Both ligand and key receptor side chains are flexible. ijsrtjournal.com | More accurately models binding reality. ijsrtjournal.com | Computationally intensive. nih.gov | Glide (Schrödinger), GOLD, MOE-Dock. ijpsonline.com |

| Ensemble Docking | Docking against multiple conformations of the receptor (e.g., from MD or NMR). | Accounts for larger-scale receptor flexibility. | Requires generation of a relevant receptor ensemble. | Most modern docking programs. |

Future Research Directions and Emerging Paradigms for Fmoc Orn Pyrazinylcarbonyl Oh

Development of Novel and Sustainable Synthetic Routes

The future of peptide chemistry is intrinsically linked to the development of sustainable and efficient synthetic methodologies. For Fmoc-Orn(Pyrazinylcarbonyl)-OH, research is anticipated to move beyond traditional synthesis paradigms toward greener alternatives. A promising area of exploration is the application of visible-light-driven, redox-neutral reactions for the pyrazinylation of amino acid precursors. acs.org This approach offers an efficient and sustainable method for creating pyrazine-containing amino acid derivatives using inexpensive and readily available starting materials. acs.org Such photoredox catalysis minimizes the use of harsh reagents and reduces chemical waste, aligning with the principles of green chemistry. acs.orgbachem.com

Furthermore, enzymatic synthesis represents another frontier. d-nb.info Biocatalytic methods, which use enzymes to carry out specific chemical transformations, could offer high selectivity and productivity for the synthesis of pyrazine-functionalized amino acids. d-nb.inforesearchgate.net While chemical synthesis struggles to convert two amino acids into a pyrazine (B50134) core without a catalyst, microbial synthesis can use the cellular network of microorganisms to produce selectively substituted pyrazines from precursor amino acids. d-nb.inforesearchgate.net Exploring hybrid approaches that combine the flexibility of chemical synthesis with the sustainability of recombinant or enzymatic methods could also yield novel and efficient manufacturing solutions for complex modified peptides. kbdna.com

Expansion of Applications in Advanced Chemical Biology Tools

The unique structural features of Fmoc-Orn(Pyrazinylcarbonyl)-OH make it a compelling candidate for the development of sophisticated chemical biology tools. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key functional group in medicinal chemistry, known to enhance biological activity and selectivity in drug molecules. acs.orgmdpi.com The incorporation of this moiety into peptides can yield molecules with unique functions for use as pharmaceuticals or biological probes. shimadzu.com

By incorporating Fmoc-Orn(Pyrazinylcarbonyl)-OH into peptide sequences, researchers can create tools to investigate complex biological processes. For instance, the pyrazine group's ability to participate in hydrogen bonding and π-stacking interactions could be leveraged to design high-affinity binders or inhibitors for specific protein targets. nih.gov These modified peptides could serve as probes to "freeze" and study transient or weak biomolecular interactions, which are often missed by traditional techniques. creative-proteomics.com Furthermore, modified ornithine residues have been used to enhance the cell permeability of peptides, a critical factor in the development of effective drug delivery systems and intracellular probes. caymanchem.com The development of peptides containing this pyrazine derivative could lead to new agents for targeted therapy, where peptides are conjugated with drugs or nanoparticles to deliver treatments directly to diseased cells. asymchem.com

Integration into Automated Synthesis Platforms

The widespread adoption of Fmoc-Orn(Pyrazinylcarbonyl)-OH in research and development hinges on its compatibility with high-throughput, automated synthesis platforms. The Fmoc protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has been extensively automated. bachem.comasymchem.com Modified amino acids, including various ornithine derivatives, have been shown to be readily incorporated into peptide chains using standard automated Fmoc-SPPS protocols. biocrick.com

The key to successful integration lies in the reaction kinetics and solubility of the building block. Fmoc-Orn(Pyrazinylcarbonyl)-OH is designed for use in Fmoc solid-phase peptide synthesis. sigmaaldrich.com While it is expected to behave like a regular amino acid in peptide synthesis, optimization of coupling times and reagents may be necessary to ensure high yields, particularly for long or complex peptide sequences. biocrick.com The development of specialized protocols for incorporating such unusual amino acids will be crucial for their seamless integration into automated workflows, enabling the rapid synthesis of peptide libraries for drug screening and materials science applications. bachem.com The availability of this building block from commercial suppliers facilitates its use in both manual and automated peptide synthesis. peptart.chpeptart.chshigematsu-bio.comchemistrycongresses.ch

Outlook on the Role of Pyrazine-Containing Amino Acid Derivatives in Chemical Innovation

Pyrazine-containing amino acid derivatives like Fmoc-Orn(Pyrazinylcarbonyl)-OH are poised to play a significant role in future chemical innovation, particularly in medicinal chemistry and drug discovery. The pyrazine nucleus is a feature of numerous clinically used drugs and natural products, valued for its contribution to favorable pharmacokinetic properties and diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. acs.orgmdpi.comnih.govtandfonline.com

Incorporating the pyrazine moiety into amino acids and, subsequently, into peptides, expands the chemical space available for drug development. acs.orgontosight.ai This strategy can enhance the biological activity and metabolic stability of peptide-based drugs, which are an increasingly important class of therapeutics. shimadzu.comasymchem.comrsc.org The synthesis of pyrazine-functionalized amino acids opens avenues for creating novel peptide drugs for a range of diseases, from metabolic disorders to cancer. acs.orgasymchem.com As synthetic methods become more efficient and sustainable, the accessibility of these unique building blocks will increase, fostering their application in the development of new materials, catalysts, and therapeutic agents with broad application prospects. acs.org

Q & A

Q. What is the standard synthetic route for preparing Fmoc-Orn(Pyrazic)-OH?

Methodology :

Deprotection : Start with Fmoc-Orn(Boc)-OH. Remove the Boc group using 1:1 TFA/DCM (30 min, RT), followed by solvent evaporation and drying under high vacuum .

Alkylation : Dissolve the intermediate in methanol and react with a pyrazine-derived aldehyde (e.g., pyrazic aldehyde) in the presence of NaCNBH₃ (2 eq, RT, overnight) for reductive amination .

Purification : Analyze the crude product via RP-HPLC/MS, then purify using process-scale RP-HPLC with gradients optimized for polar residues. Typical yields range from 40–50% .

Q. How is the purity and identity of this compound validated?

Methodology :

- Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor absorbance at 254 nm for Fmoc-group detection .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~500–550 Da, depending on Pyrazic substitution) .

- NMR : Verify regioselective alkylation via ¹H/¹³C NMR (e.g., pyrazine proton signals at δ 8.5–9.5 ppm) .

Advanced Research Questions

Q. How can orthogonal protection strategies be applied to this compound for SPPS?

Methodology :

- Orthogonal Groups : Use Alloc or Dde protecting groups for the Pyrazic side chain. For example, Fmoc-Orn(Dde)-OH allows selective Dde removal with 2% hydrazine in DMF without affecting the Fmoc group .

- Case Study : After peptide assembly, treat with hydrazine (30 min, RT) to deprotect Dde, enabling subsequent functionalization (e.g., bioconjugation) .

Q. What are the structural implications of the Pyrazic group in peptide design?

Methodology :

- Conformational Analysis : Pyrazine’s aromaticity may stabilize β-turn or α-helix structures via π-π stacking or hydrogen bonding. Compare CD spectra of peptides with/without Pyrazic substitution .

- Metal Coordination : Pyrazine’s nitrogen atoms can coordinate metal ions (e.g., Fe³⁺), mimicking siderophore activity. Test binding via UV-Vis titration (e.g., absorbance shifts at 450 nm for Fe³⁺ complexes) .

Q. How does this compound perform in challenging SPPS couplings?

Methodology :

Q. What are the stability considerations for this compound under acidic conditions?

Methodology :

- Acid Sensitivity : The Pyrazic group may degrade under prolonged TFA exposure. Test stability by incubating in 95% TFA/water and monitoring decomposition via HPLC (e.g., new peaks at 10–15 min retention time) .

- Mitigation : Use mild deprotection (e.g., 1% TFA in DCM for 5 min) or switch to acid-labile resins (Wang resin vs. Rink amide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.